Diisopropylamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

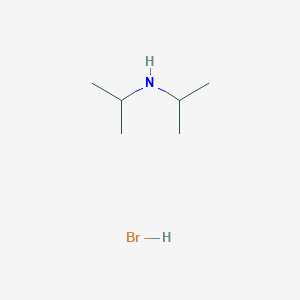

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propan-2-ylpropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJXMUOJNZXYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30321-74-5 | |

| Record name | Diisopropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Hindered Amine Salt Chemistry

Diisopropylamine (B44863) hydrobromide is classified as a hindered amine salt. This classification stems from the structure of its parent amine, diisopropylamine, which features two bulky isopropyl groups attached to a central nitrogen atom. justdial.com These isopropyl groups create significant steric hindrance around the nitrogen atom. When diisopropylamine is protonated by hydrobromic acid to form the hydrobromide salt, this steric bulk is retained. libretexts.orglibretexts.org

The steric hindrance is a defining characteristic that influences the reactivity and application of the compound. Unlike less hindered amines, the nitrogen's lone pair of electrons in diisopropylamine is less accessible to electrophiles. wikipedia.org This property is passed on to its salt, diisopropylamine hydrobromide. The formation of the salt, by reacting the amine with an acid, is a standard neutralization reaction that results in a more stable, often crystalline solid, which can be easier to handle and store compared to the volatile liquid amine. chemicalbook.com This class of sterically hindered amine salts is crucial in organic synthesis where a non-nucleophilic base is required to prevent unwanted side reactions. wikipedia.org

Significance As a Research Substrate and Advanced Material

Diisopropylamine (B44863) hydrobromide serves as a versatile compound in chemical research, primarily as a precursor or reagent in organic synthesis and as a component in the development of advanced materials.

Its parent amine, diisopropylamine, is a key starting material for producing lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used for deprotonation reactions in organic synthesis. sigmaaldrich.comdrugfuture.com It is also used to synthesize N,N-Diisopropylethylamine (Hünig's base), another important non-nucleophilic base. wikipedia.orgfishersci.com The hydrobromide salt can be used as a stable source of the diisopropylammonium cation or as a reagent in reactions where the controlled release of diisopropylamine is desired. chemicalbook.com

A significant area of research is the use of diisopropylammonium bromide (DIPAB) as an organic ferroelectric material. wikipedia.org These materials exhibit spontaneous electric polarization that can be reversed by an external electric field. Research has shown that diisopropylammonium bromide is a room-temperature organic ferroelectric material, making it a subject of interest for applications in electronics and data storage. wikipedia.orgresearchgate.net It is considered an alternative to traditional inorganic ferroelectrics like barium titanate. chemicalbook.comfishersci.comthermofisher.kr Studies have investigated its crystal structure, phase transitions, and dielectric properties to understand and optimize its ferroelectric behavior. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of Diisopropylamine Hydrobromide

| Property | Value |

|---|---|

| Molecular Formula | C6H16BrN nih.gov |

| Molecular Weight | 182.10 g/mol nih.govsigmaaldrich.com |

| Appearance | White powder or crystal sigmaaldrich.comcymitquimica.com |

| Melting Point | 215.0 to 220.0 °C |

| Solubility | Soluble in water |

| CAS Number | 30321-74-5 sigmaaldrich.com |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21 1 | nih.gov |

| a | 7.7989 Å | nih.gov |

| b | 8.0660 Å | nih.gov |

| c | 7.8631 Å | nih.gov |

| α | 90.00° | nih.gov |

| β | 116.336° | nih.gov |

| γ | 90.00° | nih.gov |

Historical Development and Evolution of Academic Inquiry into Diisopropylamine Hydrobromide

Optimized Synthetic Pathways for this compound Formation

The synthesis of this compound is primarily achieved through a straightforward acid-base reaction. However, variations in reaction conditions and the development of new strategies are ongoing areas of research to optimize yield and purity.

Reaction of Diisopropylamine with Hydrobromic Acid Solutions

The most conventional and widely practiced method for preparing this compound involves the direct reaction of diisopropylamine with hydrobromic acid. sciencemadness.org Diisopropylamine, a colorless liquid with an ammonia-like odor, acts as a base, while hydrobromic acid, a strong acid, serves as the proton donor. wikipedia.orgsfdchem.com The reaction is an exothermic neutralization process that results in the formation of the diisopropylammonium bromide salt. sfdchem.comnih.gov

The reaction can be represented by the following equation:

(CH₃)₂CHNH(CH₃)₂ + HBr → [(CH₃)₂CHNH₂(CH₃)₂]⁺Br⁻

In a typical laboratory-scale synthesis, a solution of hydrobromic acid is added dropwise to a stirred solution of diisopropylamine, often in a suitable solvent and under cooling to manage the exothermic nature of the reaction. The resulting salt precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. sciencemadness.org The purity of the final product can be assessed by various analytical techniques, including melting point determination and spectroscopic methods.

Role of Diisopropylamine as a Precursor to Related Derivatives in Research

Diisopropylamine is a versatile and crucial precursor in organic synthesis, primarily due to its properties as a sterically hindered secondary amine. wikipedia.orgvizagchemical.com This steric bulk makes it a selective nucleophile. wikipedia.orgvizagchemical.com Its utility extends to the synthesis of several important reagents and compounds widely used in both academic and industrial research.

Synthesis of Lithium Diisopropylamide (LDA)

One of the most significant applications of diisopropylamine is as the precursor to Lithium Diisopropylamide (LDA). wikipedia.orgvizagchemical.comennoreindiachemicals.com LDA is a strong, non-nucleophilic base that is extensively used in organic chemistry for deprotonation reactions, particularly in the formation of enolates from carbonyl compounds. wikipedia.orglabmartgh.com

The synthesis of LDA is typically achieved by treating diisopropylamine with an organolithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.orgscispace.comprepchem.com The reaction is usually carried out at low temperatures (from -78 °C to 0 °C) in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). wikipedia.orgscispace.com

The reaction is as follows:

[(CH₃)₂CH]₂NH + C₄H₉Li → LiN[CH(CH₃)₂]₂ + C₄H₁₀

The resulting LDA solution is highly basic, with a pKa of its conjugate acid (diisopropylamine) being around 36, making it capable of deprotonating a wide range of weakly acidic carbon acids. wikipedia.org The sterically demanding nature of the diisopropylamide anion prevents it from acting as a nucleophile, which is a desirable characteristic in many synthetic applications. wikipedia.orgscispace.com

| Parameter | Description |

| Reagents | Diisopropylamine, n-butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to 0 °C |

| Product | Lithium Diisopropylamide (LDA) |

| Key Feature | Strong, non-nucleophilic base |

Formation of N,N-Diisopropylethylamine (Hünig's Base)

Diisopropylamine also serves as a key starting material for the synthesis of N,N-Diisopropylethylamine, commonly known as Hünig's base. wikipedia.orgvizagchemical.comennoreindiachemicals.com Hünig's base is a sterically hindered, non-nucleophilic tertiary amine that is widely employed as a proton scavenger in a variety of organic reactions, including peptide couplings and alkylations. wikipedia.org

The traditional method for preparing Hünig's base involves the alkylation of diisopropylamine with an ethylating agent, such as diethyl sulfate. wikipedia.orgwikipedia.org

[(CH₃)₂CH]₂NH + (C₂H₅)₂SO₄ → [(CH₃)₂CH]₂NC₂H₅ + C₂H₅HSO₄

Alternative synthetic routes have been developed to avoid the use of highly toxic diethyl sulfate. google.com One such method involves the reaction of diisopropylamine with ethyl chloride in the presence of a catalyst in a high-pressure autoclave. google.compatsnap.com Another approach utilizes paraldehyde (B1678423) as a raw material, which reacts with diisopropylamine in the presence of a reducing agent. google.comchemicalbook.com

| Method | Reagents | Conditions | Yield |

| Diethyl Sulfate Alkylation | Diisopropylamine, Diethyl Sulfate | Traditional method wikipedia.orgwikipedia.org | - |

| Ethyl Chloride Alkylation | Diisopropylamine, Ethyl Chloride, Catalyst | 130-230 °C, 0.8-2.5 MPa google.compatsnap.com | High |

| Reductive Amination | Diisopropylamine, Paraldehyde, Reducing Agent | 22-28 °C, Normal Pressure google.comchemicalbook.com | Up to 96.8% google.com |

Derivatization Pathways from Diisopropylamine and its Salts

The reactivity of the nitrogen atom in diisopropylamine and the utility of its salts open up various derivatization pathways. The lone pair of electrons on the nitrogen allows it to participate in nucleophilic substitution reactions. wikipedia.org For instance, diisopropylamine can be used in the synthesis of herbicides and sulfenamides for rubber vulcanization. ennoreindiachemicals.comsmolecule.com

The salts of diisopropylamine, such as the hydrobromide, can also be utilized in further synthetic transformations. The formation of quaternary ammonium (B1175870) salts from diisopropylamine derivatives is a known reaction pathway. mdpi.com Furthermore, the development of new synthetic strategies allows for the diversification of pyrimidine (B1678525) structures through the formation of N-arylpyrimidinium salts, which can then be transformed into other heterocyclic systems. nih.gov These derivatization pathways highlight the versatility of diisopropylamine and its salts as building blocks in the synthesis of a wide array of complex organic molecules.

Single-Crystal X-ray Diffraction Analyses of this compound

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the atomic-level structure of crystalline materials. nih.gov This technique involves directing X-rays onto a single, high-quality crystal and analyzing the resulting diffraction pattern. mdpi.com For this compound, SCXRD analysis provides an unambiguous determination of its unit cell, symmetry, and the spatial arrangement of the diisopropylammonium cations and bromide anions. nih.gov

Crystallographic studies on diisopropylammonium bromide have successfully determined its unit cell parameters and crystal system. nih.gov The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. nih.govgoogle.com The specific space group has been identified as P 1 21 1. nih.gov The lattice parameters, derived from single-crystal X-ray diffraction data, define the precise dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. researchgate.net

Detailed unit cell parameters for this compound are presented below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a | 7.7989 Å |

| b | 8.0660 Å |

| c | 7.8631 Å |

| α | 90.00° |

| β | 116.336° |

| γ | 90.00° |

| Z | 2 |

Table generated from data provided in source nih.gov.

The stability and packing of molecules within a crystal are governed by a network of intermolecular interactions. numberanalytics.com In the crystalline architecture of this compound, hydrogen bonding is a dominant force. researchgate.netnih.gov The structure consists of di(propan-2-yl)azanium cations and bromide anions. nih.gov The primary intermolecular interaction involves hydrogen bonds formed between the amine hydrogen atoms (N-H) of the cation and the bromide anion (Br⁻). researchgate.net These N-H···Br hydrogen bonds are crucial in stabilizing the crystal lattice. researchgate.net Research on the α-phase of the material indicates that these strong hydrogen bonds are key to the stability of the structure. researchgate.net Such interactions are fundamental in creating supramolecular architectures, where individual ionic units are organized into well-defined, extended networks. sciencepg.com

Determination of Unit Cell Parameters and Crystal Systems

Polymorphism and Structural Phase Transitions in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. google.com These different forms, or polymorphs, can have distinct physical properties. Many organic salts and molecular crystals exhibit polymorphism and can undergo structural phase transitions upon changes in temperature or pressure. researchgate.netuoguelph.ca

Defect Chemistry and Non-Stoichiometry in this compound Crystals

An ideal crystal has a perfectly ordered, repeating arrangement of its constituent atoms or ions. slideshare.net However, real crystals invariably contain imperfections or defects, which can significantly influence their properties. fiveable.me These imperfections can be point defects (like vacancies or interstitial atoms), line defects, or surface defects. slideshare.net

Non-stoichiometric compounds are those in which the ratio of constituent elements deviates from that predicted by the chemical formula. aakash.ac.in This phenomenon is often a result of crystal defects. fiveable.me In the context of this compound, research has identified the existence of bromine-deficient samples. researchgate.net This suggests a non-stoichiometric form of the crystal, where bromide anion vacancies exist within the lattice. researchgate.net Such a defect, where an anion is missing from its site, can be created during crystal growth. youtube.com The presence of these defects has been shown to cause a drastic change in the material's dielectric response when compared to the ideal, stoichiometric crystal. researchgate.net

Spectroscopic Characterization and Vibrational Mode Analysis of Diisopropylamine Hydrobromide

Infrared (IR) Spectroscopy of Diisopropylamine (B44863) Hydrobromide and Analogous Amine Salts

Infrared (IR) spectroscopy of diisopropylamine hydrobromide is fundamental for identifying its functional groups and understanding the effects of protonation on its vibrational modes. The IR spectrum of a secondary amine salt like diisopropylamine hydrochloride, which is analogous to the hydrobromide salt, shows characteristic absorption bands. A prominent feature is the broad and strong N-H+ stretching envelope. spectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding present in the amine salt. spectroscopyonline.com

In the case of this compound, the intramolecular vibrations in the region of 200–3500 cm⁻¹ are largely identical across different crystalline phases, suggesting that the intermolecular interactions within the crystal are weak. researchgate.net The C-N stretching absorptions for aliphatic amines are typically found between 1000 and 1250 cm⁻¹. libretexts.org For secondary amine salts, a weak N-H bending absorption may sometimes be observed between 1500 and 1600 cm⁻¹. libretexts.org

A comparison of the IR spectra of diisopropylamine and its hydrobromide salt reveals significant shifts upon protonation. The formation of the N-H+ bond introduces new vibrational modes and alters existing ones. The spectrum of this compound can be obtained using techniques like a KBr-Pellet. nih.gov

Table 1: Characteristic IR Bands for Diisopropylamine and its Hydrobromide Salt

| Functional Group | Vibration Type | Diisopropylamine (Approx. cm⁻¹) | This compound (Approx. cm⁻¹) |

| N-H | Stretch (secondary amine) | ~3384 (small, single band) blogspot.com | - |

| N-H⁺ | Stretch (secondary amine salt) | - | Broad envelope |

| C-H | Stretch | On top of N-H⁺ envelope spectroscopyonline.com | On top of N-H⁺ envelope spectroscopyonline.com |

| N-H | Bend | - | ~1500-1600 (weak) libretexts.org |

| C-N | Stretch | ~1000-1250 libretexts.org | ~1000-1250 libretexts.org |

Note: Specific wavenumber values can vary based on the sample preparation method and the physical state of the compound.

Raman Spectroscopy for Vibrational Mode Identification in this compound

Raman spectroscopy is a complementary technique to IR spectroscopy for analyzing the vibrational modes of this compound. The internal vibrations of the diisopropylammonium cations result in a complex Raman spectrum with 63 normal vibrational modes. acs.org

Key Raman peaks for this compound include those associated with the symmetric and antisymmetric stretching vibrations of the C-N-C bond, which are observed at approximately 803.2 cm⁻¹ and 835.6 cm⁻¹ at 300 K, respectively. acs.org Raman peaks appearing above 2800 cm⁻¹ are attributed to the vibrations of the -CH₃ and -NH₂⁺ groups. acs.org

Interestingly, while the intramolecular vibrational spectra of different phases of this compound are very similar, the low-wavenumber region (10–150 cm⁻¹) of the Raman spectra shows differences, reflecting the sensitivity of these modes to the molecular environment and crystal packing. researchgate.net Computational studies using methods like CASTEP (solid state) have been employed to analyze and explain the external, or lattice, modes observed in the low-frequency region of the Raman spectrum. researchgate.net

Table 2: Selected Raman Peaks for this compound at 300 K

| Wavenumber (cm⁻¹) | Assignment |

| 803.2 | Symmetric C-N-C stretch acs.org |

| 835.6 | Antisymmetric C-N-C stretch acs.org |

| > 2800 | -CH₃ and -NH₂⁺ group vibrations acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure and conformation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of diisopropylamine hydrochloride, a related salt, the proton attached to the nitrogen (N-H⁺) appears as a broad signal due to quadrupole broadening and exchange processes. The chemical shifts for the methine (CH) and methyl (CH₃) protons of the isopropyl groups are also characteristic. For diisopropylamine hydrochloride in CDCl₃, the N-H⁺ proton signal is observed around 9.1 ppm, the CH proton at approximately 3.41 ppm, and the CH₃ protons at about 1.489 ppm. chemicalbook.com

¹³C NMR spectroscopy provides complementary information. The carbon atoms directly bonded to the nitrogen in aliphatic amines typically resonate in the 10-65 ppm range. libretexts.org For diisopropylamine, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the methine and methyl carbons. nih.gov

The addition of D₂O to the NMR sample can help identify the N-H⁺ proton signal, as it will undergo exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for Diisopropylamine and its Hydrochloride Salt

| Nucleus | Group | Diisopropylamine (in CDCl₃) Shift (ppm) | Diisopropylamine Hydrochloride (in CDCl₃) Shift (ppm) |

| ¹H | N-H / N-H⁺ | ~1.0 (buried) blogspot.com | ~9.1 chemicalbook.com |

| ¹H | CH | ~2.91 chemicalbook.com | ~3.41 chemicalbook.com |

| ¹H | CH₃ | ~1.042 chemicalbook.com | ~1.489 chemicalbook.com |

| ¹³C | CH | Data not specified | Data not specified |

| ¹³C | CH₃ | Data not specified | Data not specified |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Simple alkyl amines, including diisopropylamine, typically absorb in the far UV region, around 200 nm, which is often of limited analytical value. libretexts.org The formation of the hydrobromide salt is not expected to significantly shift this absorption into the accessible UV-Vis range, as the chromophore remains the aliphatic amine structure.

The primary utility of UV-Vis spectroscopy in the context of amine salts often lies in indirect methods. For instance, colorimetric methods can be employed where the amine salt forms an ion pair with a dye. ntnu.no The resulting complex can be extracted into an organic solvent, and its concentration, which is proportional to the amine salt concentration, can be determined by measuring the absorbance of the dye in the visible region. ntnu.no

Direct UV-Vis analysis of this compound itself is generally not a primary characterization technique due to the lack of significant absorption in the 200-800 nm range. nih.gov The optical properties of materials containing diisopropylammonium bromide, such as in composite films, have been studied, but this reflects the properties of the bulk material rather than the isolated molecule in solution. researchgate.net

Advanced Spectroscopic Techniques for Surface and Electronic Structure Probing

Advanced spectroscopic techniques, often coupled with computational methods, provide deeper insights into the surface properties and electronic structure of this compound. First-principles calculations based on density functional theory (DFT) have been used to study the electronic and optical properties of its crystalline forms. frontiersin.org These studies can predict properties like spontaneous polarization, dielectric constants, and piezoelectric tensors. frontiersin.org

Techniques like X-ray diffraction (XRD) are crucial for determining the crystal structure and identifying different polymorphic phases, such as the ferroelectric and paraelectric phases of diisopropylamine bromide. rsc.org The combination of experimental data from IR and Raman spectroscopy with computational modeling allows for a detailed assignment of vibrational modes and an understanding of how they are affected by crystal structure and intermolecular forces. researchgate.net

For probing surface interactions and the binding of molecules to surfaces, techniques like Saturation Transfer Difference (STD) NMR can be employed. unipv.it While not directly applied to this compound in the provided context, such methods are invaluable in understanding how similar molecules interact with larger macromolecules or surfaces. unipv.it

Computational Chemistry and Theoretical Modeling of Diisopropylamine Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and energetics of diisopropylamine (B44863) hydrobromide. These calculations provide a fundamental understanding of the distribution of electrons within the molecule and the energies associated with different molecular and crystalline configurations.

First-principles calculations have been performed to analyze the electronic properties of DIPAB. nih.gov For instance, DFT calculations have been used to study the α-phase of DIPAB, which crystallizes in a non-centrosymmetric P21 monoclinic space group. researchgate.net The electronic structure is critical in determining the material's optical and electrical properties. Calculations of the density of states (DOS) reveal the contributions of different atoms to the valence and conduction bands. acs.org In the case of α-DIPAB, electronic transitions from the valence bands, primarily composed of nitrogen and carbon atomic orbitals, to the conduction bands, which have significant bromine character, are responsible for its optical absorption properties. unl.edu

The choice of functional within DFT is crucial for obtaining accurate results. For example, the Generalized Gradient Approximation (GGA) and the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional have been used to calculate the optical properties of α-DIPAB. researchgate.net The HSE06 functional, which incorporates a fraction of exact Hartree-Fock exchange, often provides improved predictions for band gaps and related electronic properties compared to standard GGA functionals. researchgate.net The calculated static dielectric constant, a key electronic property, was found to be 1.75 using the GGA method and 2.00 with the HSE06 method. unl.eduresearchgate.net

Energetics calculations using DFT are also vital for understanding the stability of different crystalline phases and the nature of intermolecular interactions. The inclusion of van der Waals (vdW) interactions in DFT calculations has been shown to have a modest but noticeable effect on the calculated lattice parameters and vibrational frequencies of DIPAB, suggesting that while strong hydrogen bonds are dominant, vdW forces also contribute to the crystal's stability. unl.eduresearchgate.net

Quantum Mechanical Approaches to Crystal Structure Optimization

Quantum mechanical methods are essential for accurately predicting and refining the crystal structure of materials like diisopropylamine hydrobromide. These approaches go beyond simple geometric considerations to account for the electronic interactions that determine the precise arrangement of atoms in the crystal lattice.

The optimization process involves adjusting the atomic coordinates and the lattice parameters of the unit cell until the total energy of the system is minimized. This procedure not only provides a theoretical confirmation of the experimentally determined structure but can also be used to predict the structures of phases that may be difficult to isolate or study experimentally. Furthermore, these optimized structures serve as the foundation for subsequent calculations of other properties, such as vibrational spectra and electronic band structures. The ability of quantum mechanical methods to accurately reproduce experimental crystal structures provides confidence in their predictive power for new materials and different polymorphic forms. nih.gov

Simulation of Vibrational Modes and Prediction of Spectroscopic Signatures

The simulation of vibrational modes and the prediction of spectroscopic signatures are key applications of computational chemistry in the study of this compound. These simulations provide a detailed assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra, leading to a deeper understanding of the molecular structure and bonding within the crystal.

First-principles calculations using codes such as Gaussian and CASTEP have been instrumental in analyzing the vibrational frequencies of DIPAB. nih.gov A common approach is to perform calculations on an isolated molecule to assign the intramolecular vibrations, which are the vibrations within the diisopropylammonium cation. nih.gov These calculated frequencies are then compared with the experimental spectra. For DIPAB, the vibrational spectra in the intramolecular region (200-3500 cm⁻¹) are very similar for its different crystalline phases, indicating that the intermolecular interactions in the crystal are relatively weak. nih.gov

To understand the vibrations of the crystal as a whole, including the external or lattice modes, solid-state calculations are necessary. nih.gov The CASTEP code, for example, is used for this purpose. nih.gov These calculations can explain the low-wavenumber region of the Raman spectra (10-150 cm⁻¹), which is sensitive to the molecular environment and differs between the various phases of DIPAB. nih.gov DFT calculations have also been used to investigate how factors such as bromine vacancies can alter the vibrational modes, leading to significant changes in the crystal's dielectric response. researchgate.net The removal of bromine atoms and the associated strong hydrogen bonds results in the appearance of lower wavenumber modes, indicating a higher rotational mobility of the diisopropylammonium cations within the crystal. unl.edu

The table below presents a comparison of selected experimental and calculated vibrational frequencies for this compound, illustrating the good agreement typically achieved.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch | ~3100 | Varies with calculation method |

| C-H stretch | ~2900-3000 | Varies with calculation method |

| C-N-C bend | Not specified | Not specified |

| Lattice Modes | 10-150 | Varies with calculation method |

Analysis of Intermolecular Forces and Non-Covalent Interactions

The crystal structure and properties of this compound are significantly influenced by a network of intermolecular forces and non-covalent interactions. Computational analysis is crucial for quantifying these interactions and understanding their role in the material's behavior.

The primary intermolecular interactions in DIPAB are the strong hydrogen bonds between the ammonium (B1175870) protons (N-H) of the diisopropylammonium cation and the bromide anions. unl.edu These hydrogen bonds are a dominant factor in stabilizing the crystal structure. unl.edu DFT calculations have been employed to investigate the strength and geometry of these bonds.

In addition to hydrogen bonding, van der Waals (vdW) forces also play a role in the crystal packing. unl.eduresearchgate.net While individually weaker than hydrogen bonds, the cumulative effect of vdW interactions is significant. Computational studies that include vdW corrections, such as the B3LYP-D3 method, provide a more accurate description of the intermolecular potential energy surface. researchgate.net The inclusion of vdW forces in DFT calculations for DIPAB was found to have a modest effect, which is attributed to the dominance of the strong hydrogen bonds. unl.eduresearchgate.net

The Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net This method partitions the crystal electron density into molecular fragments and allows for the mapping of different types of intermolecular contacts. For similar molecular crystals, Hirshfeld analysis has been used to identify and characterize various interactions, including hydrogen bonds and other weaker contacts. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique that provides insights into intermolecular interactions by studying charge transfer between bonding and antibonding orbitals. researchgate.net This analysis can quantify the strength of hydrogen bonds and other donor-acceptor interactions within the crystal.

The following table summarizes the key intermolecular forces in this compound:

| Interaction Type | Description |

| Hydrogen Bonding | Strong interactions between the N-H groups of the diisopropylammonium cation and the bromide anion. This is the dominant stabilizing interaction. unl.edu |

| Van der Waals Forces | Weaker, non-specific attractive forces between molecules. Their cumulative effect contributes to the overall crystal packing. unl.eduresearchgate.net |

| Electrostatic Interactions | Coulombic attraction between the positively charged diisopropylammonium cation and the negatively charged bromide anion. |

Predictive Modeling of Phase Transitions and Dielectric Behavior in this compound Systems

Predictive modeling based on computational methods is a valuable tool for understanding and forecasting the phase transitions and dielectric properties of this compound (DIPAB). These models provide insights into the mechanisms driving these phenomena at a molecular level.

DIPAB is known to exhibit multiple phase transitions. For instance, the non-polar orthorhombic phase (P2₁2₁2₁) transforms into a ferroelectric monoclinic phase (m-II, P2₁) at approximately 421 K. nih.gov This is followed by a reversible transition to a disordered, paraelectric monoclinic phase (m-I, P2₁/m) at 426 K. nih.gov The ferroelectric phase transition in DIPAB and related compounds is often linked to the order-disorder dynamics of the diisopropylammonium cations. researchgate.net Computational models can simulate these ordering processes and help to elucidate the energetic barriers and pathways of the phase transitions.

The dielectric properties of DIPAB are closely related to its crystal structure and the dynamics of its constituent ions. DFT calculations have been used to predict the dielectric response of DIPAB. researchgate.net For the α-phase, the real and imaginary parts of the frequency-dependent dielectric function have been calculated using both the GGA and HSE06 hybrid functional methods. researchgate.net These calculations can predict the static dielectric constant and provide insight into the electronic and ionic contributions to the dielectric response. unl.edu

Furthermore, computational studies can model the effects of defects, such as bromine vacancies, on the material's properties. It has been shown that Br vacancies can drastically alter the dielectric response of DIPAB. researchgate.net The removal of Br atoms disrupts the strong hydrogen bonding network, leading to increased rotational mobility of the DIPA molecules and the appearance of new vibrational modes. unl.edu This, in turn, affects the material's dielectric behavior.

The ability to computationally model these complex behaviors is crucial for designing new materials with tailored ferroelectric and dielectric properties. By understanding the structure-property relationships in DIPAB, researchers can explore modifications to the molecular structure or crystal packing to achieve desired functionalities.

Mechanistic Investigations of Reactions Involving Diisopropylamine Hydrobromide or Its Precursors

Protonation-Deprotonation Equilibria in Amines and Amine Salts

The behavior of amines and their corresponding salts in solution is fundamentally governed by protonation-deprotonation equilibria. This balance is crucial in determining the reactivity of the species, particularly whether an amine acts as a base or a nucleophile. The position of this equilibrium is dictated by the relative acidities (pKa values) of the species involved.

In the context of diisopropylamine (B44863) and its derivatives, the pKa of the conjugate acid, the diisopropylammonium ion, is a key parameter. In water, the pKa of the diisopropylammonium ion is approximately 11.07. wikipedia.org This value indicates that diisopropylamine is a moderately strong base. The equilibrium for the protonation of diisopropylamine by an acid (HA) can be represented as follows:

(CH₃)₂CHNHCH(CH₃)₂ + HA ⇌ [(CH₃)₂CHNH₂CH(CH₃)₂]⁺ + A⁻

The direction of this equilibrium is determined by the relative pKa values of HA and the diisopropylammonium ion. If the pKa of HA is significantly lower than 11.07, the equilibrium will lie to the right, favoring the formation of the diisopropylammonium salt. Conversely, if the pKa of HA is higher, the equilibrium will favor the reactants.

A practical example of this principle is the reaction between lithium diisopropylamide (LDA) and cyclopentadiene (B3395910). libretexts.orglibretexts.org The pKa of cyclopentadiene is about 15, while the pKa of diisopropylamine is around 38-40. libretexts.orgtamiu.edu Since cyclopentadiene is a much stronger acid than diisopropylamine, the equilibrium favors the deprotonation of cyclopentadiene by LDA to form lithium cyclopentadienide (B1229720) and diisopropylamine. libretexts.orglibretexts.org

The solvent also plays a significant role in these equilibria. The autoionization constant of the solvent influences the concentration of protonated and deprotonated solvent molecules, which can in turn affect the amine-ammonium salt equilibrium. libretexts.org For instance, in liquid ammonia, a more basic solvent than water, a weak acid like acetic acid can act as a strong acid, fully protonating the ammonia. libretexts.org

Table 1: pKa Values of Selected Compounds

| Compound | pKa |

| Diisopropylammonium ion (in water) | 11.07 wikipedia.org |

| Diisopropylamine | ~38-40 libretexts.orgtamiu.edu |

| Cyclopentadiene | ~15 libretexts.org |

| Acetic Acid | 4.76 |

| Water | 15.7 |

Role of Diisopropylamine Hydrobromide in Dehydrohalogenation Reaction Pathways

Diisopropylamine and its salts can participate in dehydrohalogenation reactions, which involve the elimination of a hydrogen and a halogen atom from a substrate, typically an alkyl halide, to form an alkene. The role of the amine in these reactions can be complex, acting as either a base to remove a proton or as a nucleophile.

In the dehydrobromination of tetra-O-acetyl-α-D-glucopyranosyl bromide, the effectiveness of various amines as catalysts was studied. cdnsciencepub.com The reaction proceeds through an elimination process, competing with the formation of N-glucosides. cdnsciencepub.com The study found that the structure of the amine catalyst is critical. While less hindered amines like diethylamine (B46881) effectively catalyzed the dehydrobromination, more sterically hindered amines like diisopropylamine and triethylamine (B128534) were poor catalysts for this specific elimination. cdnsciencepub.com Instead of promoting dehydrobromination, these hindered amines favored the formation of the N-glucoside product. cdnsciencepub.com

This suggests that for diisopropylamine, the steric bulk around the nitrogen atom hinders its ability to act as a base and abstract the necessary proton for the elimination to occur efficiently in this system. cdnsciencepub.com The transition state for the dehydrobromination appears to be sterically demanding, and the bulky isopropyl groups prevent the amine from adopting the required orientation to act as a proton acceptor. cdnsciencepub.com

In contrast, in other systems, diisopropylamine derivatives are effective bases for elimination reactions. For instance, lithium diisopropylamide (LDA) is a strong, non-nucleophilic base widely used to promote elimination reactions and form enolates. fiveable.memnstate.edumnstate.edu The choice between elimination (E2) and substitution (SN2) pathways is influenced by factors such as the structure of the substrate, the nature of the base, and the reaction conditions. The Hofmann rule often applies in eliminations involving bulky bases like derivatives of diisopropylamine, leading to the formation of the less substituted alkene. libretexts.orglibretexts.org The E1cb (Elimination Unimolecular Conjugate Base) mechanism is another pathway where a carbanion intermediate is formed, particularly when the β-hydrogen is acidic. msuniv.ac.in

Table 2: Relative Reactivity of Amines in the Dehydrobromination of Tetra-O-acetyl-α-D-glucopyranosyl Bromide

| Amine | Catalytic Effect on Dehydrobromination | Predominant Reaction Pathway |

| Diethylamine | Effective Catalyst cdnsciencepub.com | Dehydrobromination cdnsciencepub.com |

| Diisopropylamine | Poor Catalyst cdnsciencepub.com | N-glucoside formation cdnsciencepub.com |

| Triethylamine | Poor Catalyst cdnsciencepub.com | N-glucoside formation cdnsciencepub.com |

Nucleophilic Reactivity and Steric Hindrance in Diisopropylamine-Derived Systems

The nucleophilicity of diisopropylamine and its derivatives is significantly influenced by the steric hindrance created by the two bulky isopropyl groups attached to the nitrogen atom. fiveable.mewikipedia.org This steric bulk makes diisopropylamine and related compounds like N,N-diisopropylethylamine (DIPEA or Hünig's base) poor nucleophiles but effective bases. wikipedia.orgresearchgate.net

The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers, but the isopropyl groups physically obstruct this approach, especially towards sterically crowded electrophiles. wikipedia.org As a result, these amines react readily with small electrophiles like protons, acting as proton scavengers, but are much less reactive in SN2 reactions where the amine would act as a nucleophile. wikipedia.orgresearchgate.net

This characteristic is highly advantageous in many organic synthesis applications. For example, in amide coupling reactions, DIPEA is often used as a base to neutralize the acid generated during the reaction without competing with the primary or secondary amine nucleophile in attacking the activated carboxylic acid derivative. wikipedia.org Similarly, in the alkylation of secondary amines to form tertiary amines, DIPEA can act as a non-nucleophilic base.

The low nucleophilicity of diisopropylamine-derived bases due to steric hindrance has been demonstrated in studies where quaternization of the amine (a nucleophilic substitution reaction) was attempted. researchgate.net While less hindered amines like N-methylpiperidine readily undergo quaternization, DIPEA did not yield the corresponding quaternization product, highlighting its low nucleophilic character. researchgate.net

In contrast, lithium diisopropylamide (LDA), the lithium salt of diisopropylamine, is a powerful reagent where the diisopropylamide anion acts as a strong base. fiveable.me The steric hindrance is still present, which makes LDA a non-nucleophilic strong base, ideal for deprotonating carbon acids to form enolates without the complication of nucleophilic attack on the starting material or product. fiveable.me

Table 3: Comparison of Basicity and Nucleophilicity of Selected Amines

| Amine | Basicity | Nucleophilicity | Key Structural Feature |

| Diisopropylamine | Moderate wikipedia.org | Low (due to steric hindrance) researchgate.net | Two bulky isopropyl groups fiveable.me |

| N,N-Diisopropylethylamine (DIPEA) | Strong researchgate.net | Very Low (due to steric hindrance) wikipedia.orgresearchgate.net | Two isopropyl groups and one ethyl group wikipedia.org |

| N-Methylpiperidine | Strong researchgate.net | High researchgate.net | Less sterically hindered cyclic structure |

| Triethylamine | Moderate | Moderate | Three ethyl groups, less hindered than DIPEA wikipedia.org |

Kinetic Studies of Reactions Catalyzed or Mediated by Diisopropylamine Derivatives

Kinetic studies of reactions involving diisopropylamine derivatives, particularly lithium diisopropylamide (LDA), have provided deep insights into their reaction mechanisms. These studies reveal that the rates and pathways of LDA-mediated reactions are highly dependent on factors such as the substrate structure, solvent, and the presence of additives. nih.govresearchgate.net

A recurring theme in the kinetics of LDA-mediated reactions is the role of aggregation and solvation. researchgate.netnih.gov In solution, LDA exists as aggregates, primarily dimers, and the deaggregation to a more reactive monomeric species is often a rate-limiting step. nih.gov The solvent plays a crucial role in solvating the lithium cation, which influences the stability and reactivity of the LDA aggregates.

For example, in the ortholithiation of 2-fluoropyridine (B1216828) by LDA in tetrahydrofuran (B95107) (THF), kinetic studies showed that the reaction proceeds through a substrate-assisted deaggregation of the LDA dimer, as well as a tetramer-based pathway. nih.gov The reaction was also found to be autocatalytic, where the product aryllithium species catalyzes the deaggregation of LDA. nih.gov

The addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA) can dramatically alter the reaction kinetics and even the mechanism. nih.gov HMPA is a strong Lewis base that can deaggregate organolithium species by solvating the lithium cation. In some LDA-mediated reactions, the addition of HMPA leads to a shift from a dimer-based pathway to a monomer-based pathway. nih.gov

The structure of the substrate also has a profound effect on the reaction rate. In the lithiation of N-alkyl ketimines, simple changes to the N-alkyl group or the cyclohexyl ring resulted in a 60,000-fold difference in reaction rates. acs.org Detailed kinetic analysis indicated that all these reactions proceed through a monosolvated monomeric LDA at the rate-limiting transition state. acs.org

Table 4: Factors Influencing the Kinetics of LDA-Mediated Reactions

| Factor | Influence on Reaction Kinetics | Example |

| Aggregation State | Deaggregation of LDA dimers to monomers can be rate-limiting. nih.gov | Ortholithiation of 2-fluoropyridine involves dimer deaggregation. nih.gov |

| Solvent | The solvent solvates the lithium cation, affecting aggregate stability and reactivity. nih.govresearchgate.net | THF is a common solvent, but additives like HMPA can change the mechanism. nih.gov |

| Substrate Structure | Small changes in the substrate can lead to large differences in reaction rates. acs.org | Lithiation of N-alkyl ketimines shows a 60,000-fold rate range depending on the substrate. acs.org |

| Additives/Catalysis | Co-solvents like HMPA or the reaction product can catalyze the reaction by promoting deaggregation. nih.govnih.gov | HMPA can shift the reaction from a dimer-based to a monomer-based pathway. nih.gov |

Diisopropylamine Hydrobromide in Catalysis Research

Role as a Co-Catalyst or Promotor in Organic Transformations

Diisopropylamine (B44863) and its corresponding hydrobromide salt often play a crucial role as co-catalysts or promoters, primarily by functioning as a sterically hindered base or by influencing the reaction environment. The bulky isopropyl groups render the nitrogen atom a poor nucleophile while allowing it to function effectively as a proton scavenger. This characteristic is vital in reactions that generate acid as a byproduct, where its neutralization is required to drive the reaction to completion or prevent side reactions.

In dual-catalytic systems, which combine two different catalysts to enable a transformation not possible with either alone, a hindered amine base is often essential. For instance, in certain reactions combining organocatalysis and transition-metal catalysis, a tertiary amine base is required to neutralize the hydrobromic acid (HBr) generated during a cyclization step. The choice of the amine can be critical; substituting a less hindered base like triethylamine (B128534) with a more sterically encumbered one such as N,N-diisopropylethylamine (Hünig's base) has been shown to significantly improve reaction yields. In such cases, the resulting diisopropylammonium bromide salt is a key byproduct of the base's promotional activity.

Furthermore, in the context of photoredox/nickel dual catalysis for C(sp³)–C(sp²) cross-coupling reactions, additives can significantly influence the outcome. It has been noted that salts like sodium trifluoroacetate (B77799) can enhance the electrophilicity of an alkyl-Ni(II)halide intermediate, thereby facilitating the desired reaction pathway and suppressing unwanted side reactions like homo-coupling. uni-regensburg.de While not a direct use of diisopropylamine hydrobromide, this illustrates how salt additives, including ammonium (B1175870) bromides, can act as promoters by modulating the properties of key catalytic intermediates.

Acid-Base Catalysis Mediated by this compound Systems

The diisopropylammonium cation, [i-Pr₂NH₂]⁺, is the conjugate acid of diisopropylamine and can function as a Brønsted acid catalyst. Its salts, including the hydrobromide, can therefore mediate reactions that benefit from proton transfer. creative-enzymes.com This is particularly evident in the application of other diisopropylammonium salts, such as diisopropylammonium trifluoroacetate (i-Pr₂NH·TFA), which have been developed as highly effective mediators for specific transformations. rsc.orgrsc.org

A prominent example is the direct α-methylenation of carbonyl compounds. rsc.orgrsc.org This reaction, which converts simple ketones, aldehydes, and esters into their more complex and synthetically valuable α,β-unsaturated derivatives, is efficiently mediated by i-Pr₂NH·TFA. rsc.orgresearchgate.net The process involves the reaction of a carbonyl compound with paraformaldehyde in the presence of the diisopropylammonium salt. rsc.org The salt is believed to facilitate the reaction through a Mannich-type mechanism involving a transiently formed methyleneammonium species. rsc.org The reaction is robust, proceeding in good to excellent yields for a wide range of substrates. rsc.orgnih.gov For instance, the reaction between acetophenone (B1666503) and paraformaldehyde using i-Pr₂NH·TFA as the mediator affords the desired product in 92% yield. rsc.org The efficiency can be further enhanced by the addition of a catalytic amount of trifluoroacetic acid (TFA), boosting the yield to over 99%. rsc.org

The success of this system highlights the role of the diisopropylammonium cation in acid-base catalysis, where it acts as a proton shuttle to facilitate key steps in the reaction mechanism. rsc.orgscirp.org

Table 1: α-Methylenation of Various Carbonyls Mediated by Diisopropylammonium Trifluoroacetate rsc.org The reactions were conducted with the carbonyl substrate, paraformaldehyde, and diisopropylammonium trifluoroacetate in refluxing THF for 8 hours. The addition of 10 mol% trifluoroacetic acid (TFA) was found to improve yields.

| Entry | Carbonyl Substrate | Product | Yield (%) |

| 1 | Acetophenone | 1-Phenylprop-2-en-1-one | >99 |

| 2 | 4'-Methylacetophenone | 1-(p-tolyl)prop-2-en-1-one | 99 |

| 3 | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)prop-2-en-1-one | 98 |

| 4 | 4'-Chloroacetophenone | 1-(4-chlorophenyl)prop-2-en-1-one | 96 |

| 5 | Propiophenone | 1-Phenylbut-2-en-1-one | 91 |

| 6 | 2-Pentanone | 3-Methylene-2-pentanone | 88 |

| 7 | Cyclohexanone | 2-Methylenecyclohexanone | 99 |

| 8 | Ethyl 2-phenylacetate | Ethyl 2-phenylacrylate | 91 |

Emerging Catalytic Applications of Diisopropylammonium Species

Beyond established roles, diisopropylammonium salts are finding use in a variety of emerging catalytic applications. These novel uses leverage the unique structural and chemical properties of the diisopropylammonium cation to facilitate new types of chemical transformations.

One significant area is the use of diisopropylammonium dichloroacetate (B87207) as a catalyst in organic synthesis. medchemexpress.comsmolecule.commedchemexpress.eu It has been shown to effectively promote several important reactions, including olefin additions and carbonylation reactions. medchemexpress.comsmolecule.commedchemexpress.eu In these roles, the compound can act as both a catalyst, accelerating the reaction rate, and as a ligand that temporarily binds to a reactant to facilitate its transformation. smolecule.com

Another emerging application involves the use of diisopropylammonium bromide in materials science, specifically in the fabrication of molecular ferroelectric thin films. researchgate.netrsc.orgwikipedia.org While not a catalytic reaction in the traditional sense, additives like 12-crown-4 (B1663920) have been used as "catalysts" to facilitate the crystallization of the ferroelectric phase of diisopropylammonium bromide at room temperature. rsc.org This process highlights the role of the diisopropylammonium cation in self-assembly and controlled crystal growth, which is a key principle in supramolecular catalysis.

The development of new catalytic systems built around the diisopropylammonium scaffold continues to expand. The success of salts like the trifluoroacetate and dichloroacetate in promoting challenging C-C bond-forming reactions suggests a broad potential for this compound and related species in the future of catalysis. rsc.orgmedchemexpress.com

Table 2: Overview of Emerging Catalytic Applications

| Diisopropylammonium Salt | Application | Reaction Type | Reference |

| Diisopropylammonium Dichloroacetate | Catalyst and Ligand | Olefin Addition, Carbonylation | medchemexpress.comsmolecule.com |

| Diisopropylammonium Trifluoroacetate | Mediator/Catalyst | α-Methylenation of Carbonyls | rsc.orgrsc.org |

| Diisopropylammonium Bromide | Material Synthesis | Facilitated Crystallization of Ferroelectric Films | rsc.org |

Applications of Diisopropylamine Hydrobromide in Advanced Organic Synthesis Research

Utilization in the Synthesis of Complex Organic Molecules

The synthesis of intricate organic structures often relies on robust and selective reagents. Diisopropylamine (B44863) hydrobromide and its parent amine are instrumental in this context, primarily by enabling the formation of powerful synthetic tools and by facilitating key bond-forming reactions.

Diisopropylamine is the direct precursor to some of the most pivotal reagents in organic synthesis, and its hydrobromide salt serves as a stable, solid source for the amine. wikipedia.orgsciencemadness.org The most prominent of these reagents is Lithium Diisopropylamide (LDA), a strong, non-nucleophilic, sterically hindered base. wikipedia.orguomustansiriyah.edu.iq LDA is typically prepared by treating diisopropylamine with an organolithium reagent, such as n-butyllithium. uomustansiriyah.edu.iqorgsyn.org Its utility stems from its ability to deprotonate weakly acidic protons, like those alpha to carbonyl groups, to generate enolates without undergoing nucleophilic attack at the carbonyl carbon. uomustansiriyah.edu.iq

Another significant specialty reagent derived from diisopropylamine is N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base. wikipedia.orgchemicalbook.com This tertiary amine is synthesized by the alkylation of diisopropylamine with diethyl sulfate. wikipedia.orgfishersci.com Like LDA, DIPEA is a non-nucleophilic base due to steric hindrance, making it an excellent choice as a proton scavenger in a variety of reactions, including peptide couplings and palladium-catalyzed processes. wikipedia.orgchemicalbook.com

Table 1: Specialty Reagents Derived from Diisopropylamine

| Reagent Name | Common Abbreviation | Formula of Active Species | Method of Preparation | Primary Application |

| Lithium Diisopropylamide | LDA | [(CH₃)₂CH]₂NLi | Reaction of diisopropylamine with n-butyllithium. orgsyn.org | Strong, non-nucleophilic base for enolate formation. uomustansiriyah.edu.iq |

| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | [(CH₃)₂CH]₂NEt | Alkylation of diisopropylamine with diethyl sulfate. wikipedia.orgfishersci.com | Sterically hindered, non-nucleophilic base and proton scavenger. wikipedia.org |

In many alkylation and acylation reactions that utilize alkyl or acyl halides, a stoichiometric amount of acid (e.g., HBr or HCl) is generated as a byproduct. libretexts.orglibretexts.org This acid can protonate the starting amine or other basic components in the mixture, halting the reaction. Diisopropylamine, often used as a base in these transformations, neutralizes the generated acid, leading to the formation of diisopropylamine hydrobromide. libretexts.orglibretexts.org This process is crucial for driving the reaction to completion.

The formation of this compound is therefore a key feature in reactions such as:

N-Alkylation: The reaction of amines with alkyl halides to form more substituted amines. libretexts.orglibretexts.org

Acylation: The reaction of amines with acid chlorides or anhydrides to form amides. libretexts.org

Palladium-Catalyzed Couplings: In reactions like the Heck and Sonogashira couplings, an amine base is often required to neutralize the hydrogen halide produced in the catalytic cycle. chemicalbook.com

The use of a hindered base like diisopropylamine or its derivative, Hünig's base, is particularly advantageous as it minimizes competitive N-alkylation or N-acylation of the base itself. wikipedia.orgchemicalbook.com

Table 2: Role of Diisopropylamine as a Base in Organic Reactions

| Reaction Type | Electrophile Example | Role of Diisopropylamine | Byproduct Formed |

| Alkylation | Alkyl Bromide (R-Br) | Neutralizes generated HBr. libretexts.org | This compound |

| Acylation | Acyl Chloride (RCOCl) | Neutralizes generated HCl. libretexts.org | Diisopropylamine Hydrochloride |

| Heck Coupling | Aryl Bromide | Base in the catalytic cycle. chemicalbook.commdpi.com | This compound |

| Sonogashira Coupling | Aryl Iodide | Base in the catalytic cycle. chemicalbook.com | Diisopropylamine Hydroiodide |

Precursor to Specialty Reagents

This compound in Novel Reaction Development

Beyond its foundational roles, this compound is finding applications in cutting-edge research. The salt itself has been identified as a room-temperature organic ferroelectric material, opening avenues for its use in advanced electronics and materials science. wikipedia.orgresearchgate.netrsc.org Theoretical studies have explored the creation of two-dimensional ferroelectric molecular crystals from diisopropylammonium bromide (DIPAB), highlighting its potential for next-generation devices. acs.org

In the context of novel reaction development, the in-situ generation of this compound can influence catalytic pathways. For instance, in certain palladium-catalyzed cross-coupling reactions, the ammonium (B1175870) salt formed can affect the stability and activity of the catalyst, a factor that is harnessed in the design of new synthetic methods. nih.govorganic-chemistry.org Furthermore, diisopropylammonium salts have been investigated as catalysts and ligands for various organic transformations, including olefin additions and carbonylation reactions. medchemexpress.com

Methodologies for Regioselective and Stereoselective Syntheses

Achieving high levels of regioselectivity and stereoselectivity is a central goal of modern organic synthesis. The unique properties of diisopropylamine-derived reagents are pivotal in this endeavor.

The steric bulk of LDA allows for the regioselective deprotonation of unsymmetrical ketones. uni-rostock.de By carefully controlling reaction conditions (such as temperature), chemists can selectively form either the kinetic or thermodynamic enolate, which then reacts with an electrophile to yield a specific constitutional isomer. This control is fundamental to many complex synthetic strategies. uni-rostock.de

N,N-Diisopropylethylamine (DIPEA) has also been employed to trigger self-catalyzed, regioselective acylation of polyols like carbohydrates. researchgate.net In these methods, a catalytic amount of DIPEA initiates a process that leads to the selective acylation of one hydroxyl group over others, avoiding the need for extensive protecting group manipulations. researchgate.netscholaris.ca This strategy offers a greener and more efficient pathway to selectively functionalized molecules.

The development of stereoselective synthesis has also benefited from these reagents. The controlled formation of enolates using LDA is a cornerstone of diastereoselective and enantioselective alkylation reactions, particularly when chiral auxiliaries are employed. orgsyn.org This allows for the construction of specific stereoisomers, a critical requirement in pharmaceutical synthesis.

Table 3: Examples of Regio- and Stereoselective Syntheses

| Synthesis Type | Reagent | Role/Mechanism | Outcome |

| Regioselective Alkylation | Lithium Diisopropylamide (LDA) | Formation of the kinetic enolate from an unsymmetrical ketone at low temperature. uni-rostock.de | Alkylation at the less substituted α-carbon. |

| Regioselective Acylation | N,N-Diisopropylethylamine (DIPEA) | Triggers self-catalyzed acylation of diols and polyols. researchgate.net | Selective acylation of a specific hydroxyl group. |

| Stereoselective Alkene Synthesis | Lithium Diisopropylamide (LDA) | Used in a β-lactone route for the stereocontrolled synthesis of alkenes. orgsyn.org | Formation of specific alkene isomers (tri- and tetrasubstituted). |

| Regioselective Acylation of Thioamides | N,N-Diisopropylethylamine (DIPEA) | Acts as a base to promote the regioselective synthesis of 2-acyl-4-(het)arylthiazoles. rsc.org | Controlled formation of the desired thiazole (B1198619) regioisomer. |

Diisopropylamine Hydrobromide in Materials Science and Condensed Matter Research

Diisopropylammonium Bromide as an Organic Ferroelectric Material

DIPAB is a notable molecular ferroelectric crystal that can be processed from an aqueous solution. nih.gov It exhibits a spontaneous polarization of 23 μC/cm², a value close to that of the widely used inorganic ferroelectric, barium titanate (BaTiO3). nih.govacs.org This high polarization, coupled with a high Curie temperature, makes it a compelling molecular alternative to conventional perovskite ferroelectrics and ferroelectric polymers. nih.gov At room temperature, DIPAB can crystallize into two different phases depending on the synthesis conditions: a ferroelectric monoclinic phase (P2₁) and a non-ferroelectric orthorhombic phase (P2₁2₁2₁). researchgate.netrsc.org The non-ferroelectric phase can be irreversibly transformed into the ferroelectric phase by heating it above approximately 421 K. researchgate.net

Characterization of Ferroelectric Properties and Domain Structures

The ferroelectric nature of diisopropylammonium bromide is well-documented, characterized by a significant spontaneous polarization and well-defined ferroelectric domains. nih.govacs.org The polarization value is calculated to be approximately 22.64 μC/cm², which is in strong agreement with experimental findings and comparable to inorganic materials like BaTiO3. frontiersin.org

Piezoresponse Force Microscopy (PFM) has been instrumental in visualizing the domain structures of DIPAB films. These studies reveal two primary types of domain structures:

Noncharged antiparallel stripe domains : These are the most common structures, featuring noncharged 180° domain walls. rsc.org

Charged head-to-head (H–H) and tail-to-tail (T–T) domains : These domains possess charged walls. rsc.orgrsc.org The stability of these higher-energy charged domains is thought to be influenced by charge carriers, and their formation can be promoted by additives like 12-crown-4 (B1663920) during film synthesis. rsc.orgrsc.org

The ability to electrically write and visualize domain structures demonstrates the potential for stable charged domain walls in this organic ferroelectric, a crucial feature for data storage applications. nih.gov

| Property | Value | Reference |

|---|---|---|

| Spontaneous Polarization (Ps) | 23 μC/cm² | nih.govacs.org |

| Curie Temperature (Tc) | 426 K (153 °C) | nih.govrsc.org |

| Crystal System (Ferroelectric Phase) | Monoclinic (P2₁) | acs.orgresearchgate.netrsc.org |

| Coercive Field (Ec) | 5 kV/cm | rsc.org |

Influence of Temperature and Pressure on Ferroelectric Behavior

The ferroelectric properties of DIPAB are highly dependent on temperature. The compound undergoes a reversible ferroelectric-to-paraelectric phase transition at its Curie temperature (Tc) of 426 K (153 °C). nih.govacs.org At this temperature, the crystal structure changes from the polar ferroelectric P2₁ space group to the non-polar paraelectric P2₁/m space group. researchgate.netnih.gov

A critical thermal characteristic of DIPAB is an irreversible phase transition that occurs at around 417-421 K. researchgate.netrsc.org As-grown crystals often form in a non-polar orthorhombic (P2₁2₁2₁) structure at room temperature. researchgate.netrsc.org Upon heating, this structure irreversibly transforms into the ferroelectric monoclinic (P2₁) phase. researchgate.netrsc.org This thermal curing process is essential to obtain the desired room-temperature ferroelectric properties. researchgate.net Differential scanning calorimetry (DSC) studies confirm this behavior, showing a single reversible transition between the ferroelectric and paraelectric phases in subsequent heating and cooling cycles after the initial thermal treatment. rsc.org

External factors such as pressure can also influence the phase transitions in DIPAB. frontiersin.org Research has shown that applying pressure can induce phase transformations, highlighting the sensitivity of the material's crystal structure and associated properties to external stimuli. mdpi.com

Integration into Inorganic-Organic Hybrid Materials and Nanocomposites

The integration of diisopropylammonium bromide into hybrid materials and nanocomposites is a key area of research aimed at enhancing its physical properties and processability for device applications. rsc.orgresearchgate.net Combining DIPAB with polymers like polyvinylidene fluoride (B91410) (PVDF) or epoxy resin (EP) can improve mechanical strength, thermal stability, and dielectric performance. rsc.orgresearchgate.net Such composites leverage the high polarization of DIPAB while benefiting from the flexibility and robustness of the host matrix, paving the way for flexible electronic devices. rsc.orgacs.org These organic-inorganic hybrid systems are part of a broader class of materials that combine organic cations with inorganic frameworks to achieve tunable properties for applications in electronics and optoelectronics. acs.org

Nanocomposite Studies with Porous Glass Inclusions

Confining diisopropylammonium bromide within nanoporous structures, such as porous glass or aluminum oxide (Al₂O₃) films, significantly alters its phase transition behavior due to size effects. researchgate.netresearchgate.netmathnet.ru When DIPAB is embedded into porous glass with an average pore size of 100 nm, the ferroelectric phase transition is observed to be diffused and shifted to a lower temperature by approximately 5 K compared to the bulk material. researchgate.netspbu.ru

Similar effects are seen in DIPAB/Al₂O₃ nanocomposites. researchgate.net The dielectric anomaly associated with the phase transition becomes less sharp and shifts to lower temperatures as the pore diameter decreases (from 330 nm down to 60 nm). researchgate.net This reduction in phase transition temperature is consistent with theoretical models describing the influence of finite size on structural phase transitions. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) studies on DIPAB within a nanoporous opal matrix have revealed that the structural changes in the confined particles are complex, with evidence of two different crystalline structures coexisting over a wide temperature range. researchgate.net

| Host Matrix | Pore Size | Observation | Reference |

|---|---|---|---|

| Porous Glass | ~100 nm | Phase transition shifts to a lower temperature by ~5 K. | researchgate.netspbu.ru |

| Al₂O₃ Film | 330 nm, 100 nm, 60 nm | Phase transition shifts to lower temperatures; the shift is more significant for smaller pores. | researchgate.net |

| Opal Matrix | Nanoporous | Coexistence of two different crystalline structures. | researchgate.net |

Advanced Film Formation and Potential Device Research Architectures

The fabrication of high-quality, continuous, and oriented thin films of DIPAB is crucial for its integration into electronic devices. researchgate.net However, the crystallization kinetics of DIPAB often favor the growth of island-like microcrystals. researchgate.net To overcome this, various advanced film formation techniques have been developed.

A lithographically controlled wetting technique has been successfully used to fabricate highly ordered and patterned thin films. nih.govchalmers.seacs.org This method uses confinement to promote the self-organization of the ferroelectric crystals, favoring the formation of the desired monoclinic P2₁ phase and avoiding polymorphs. nih.govacs.org The resulting patterned structures exhibit high stability and switchable polarization, making them suitable for device applications. nih.govacs.org

Another promising method is thermal evaporation, which has been used to deposit continuous and uniform c-axis oriented DIPAB films on silicon substrates. researchgate.netrsc.org These films show a smooth surface and well-connected grain-like features. rsc.org Piezoresponse force microscopy confirms the in-plane domain orientation, consistent with the c-axis orientation, and demonstrates the switchable ferroelectric characteristics of the film. rsc.org Spin-coating is also utilized, where the addition of substances like 12-crown-4 can help fabricate ferroelectric thin films at room temperature. rsc.orgrsc.org

Dielectric Response and Dielectric Anomaly Investigations

Diisopropylammonium bromide exhibits a high dielectric constant, particularly near its Curie temperature. nih.govrsc.org At room temperature, it shows a large dielectric constant and low dielectric loss. nih.gov In composites with PVDF, the dielectric constant is frequency-dependent and increases with higher DIPAB content. rsc.org

A significant area of investigation is the dielectric anomaly observed in doped DIPAB crystals. nih.govroyalsocietypublishing.org In chlorine-doped diisopropylammonium bromide (DIPAB-C), in addition to the sharp dielectric peak at the ferroelectric–paraelectric phase transition temperature (Tc ≈ 412 K), a second, step-like dielectric anomaly is observed at a lower temperature of about 340 K. nih.govroyalsocietypublishing.org This anomaly is not present in pure DIPAB. royalsocietypublishing.org

Crucially, extensive characterization using Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Raman spectroscopy has shown that this low-temperature dielectric anomaly is not associated with a structural phase transition. royalsocietypublishing.org The PXRD patterns and Raman peak positions show uniform shifts with temperature, with no abrupt changes around 340 K, and the DSC curve shows no specific heat variation at this temperature. royalsocietypublishing.org The anomaly is dependent on the doping concentration and exhibits a switchable behavior, suggesting potential for use in sensors and switching devices. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org

Research on Diisopropylammonium Bromide as an Alternative to Inorganic Ferroelectrics

Diisopropylammonium bromide (DIPAB) has emerged as a significant subject of research in materials science, particularly as a potential substitute for conventional inorganic ferroelectric materials. researchgate.netscispace.com Traditional ferroelectrics, such as barium titanate (BaTiO3) and lead zirconate titanate (PZT), have long dominated applications in sensors, actuators, and non-volatile memory. aip.orgrsc.org However, concerns regarding the environmental impact of lead-based materials and the high processing temperatures required for inorganic oxides have spurred the search for viable alternatives. researchgate.netaip.org Organic molecular ferroelectrics, like DIPAB, offer several advantages, including being lightweight, mechanically flexible, and processable via environmentally friendly methods. scispace.comnih.gov

Research has demonstrated that diisopropylammonium bromide, a molecular crystal that can be processed from an aqueous solution, exhibits remarkable ferroelectric properties. nih.gov It possesses a high Curie temperature (Tc) of 426 K, which is notably above that of barium titanate, and a large spontaneous polarization (Ps) of 23 μC/cm², a value that is close to that of BaTiO3. scispace.comnih.gov These characteristics, combined with a high dielectric constant and low dielectric loss, position DIPAB as a compelling molecular alternative to perovskite ferroelectrics. nih.gov

The ferroelectricity in DIPAB is linked to its crystal structure and phase transitions. Depending on the fabrication conditions and thermal history, DIPAB can exist in different polymorphic forms at room temperature. researchgate.net An irreversible phase transition from a nonpolar orthorhombic phase (P212121) to a ferroelectric monoclinic phase (P21) occurs at 417 K. rsc.org This ferroelectric P21 phase then transitions to a paraelectric monoclinic phase (P21/m) at its Curie temperature of approximately 425-426 K. researchgate.netrsc.org The mechanism behind this ferroelectric-paraelectric transition is attributed to the order-disorder dynamics of the diisopropylammonium cations. rsc.org The spontaneous polarization is primarily due to the ordering of these cations along the b-axis of the crystal. aip.org

The potential of DIPAB has been explored not just in single-crystal form but also in thin films and composites. Thick films of DIPAB have been successfully fabricated on ITO/glass substrates, exhibiting a ferroelectric transition at 419 K and demonstrating clear ferroelectric switching characteristics. aip.orgresearchgate.netaip.org Furthermore, studies on nanocomposites, for instance with silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), have shown that properties such as the phase transition temperature can be tuned by varying the content of the nanoparticles. researchgate.netjst.go.jp Theoretical studies using density functional theory (DFT) have corroborated experimental findings, with calculated spontaneous polarization values of 22.64 μC/cm² closely matching the observed results. frontiersin.org

These combined attributes—strong and stable polarization at room temperature, high Curie temperature, and environmentally friendly processing—make diisopropylammonium bromide a promising candidate for a new generation of ferroelectric devices, including applications in flexible electronics, sensors, and data storage. nih.govunl.edu

Interactive Data Table: Comparison of Ferroelectric Properties

| Property | Diisopropylammonium Bromide (DIPAB) | Barium Titanate (BTO) |

| Spontaneous Polarization (Ps) | 23 µC/cm² researchgate.netnih.gov | ~25 µC/cm² |

| Curie Temperature (Tc) | 426 K scispace.comnih.gov | ~403 K |

| Crystal System (Ferroelectric Phase) | Monoclinic (P21) researchgate.netrsc.org | Tetragonal (P4mm) |

| Processing | Solution-based, low temperature nih.gov | High-temperature sintering aip.org |

| Key Advantage | Lead-free, flexible, lightweight researchgate.netnih.gov | Well-established, high piezoelectric coefficient |

Emerging Research Frontiers and Future Outlook for Diisopropylamine Hydrobromide

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The primary synthesis of Diisopropylamine (B44863) hydrobromide involves a straightforward acid-base reaction. Researchers typically obtain DIPAB crystals through the slow evaporation of an equimolar solution of diisopropylamine and hydrobromic acid in a solvent such as methanol. rsc.org This method is noted for its simplicity and alignment with green chemistry principles due to the use of readily available starting materials and solution-based processing at moderate temperatures. nih.gov